5-(6-Quinolyl)-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties. The oxadiazole derivatives are widely studied due to their diverse applications in medicinal chemistry and materials science.
The synthesis of 5-(6-Quinolyl)-1,3,4-oxadiazole-2-thiol is derived from various methods involving hydrazides and carbon disulfide. These methods often utilize basic conditions and various solvents to facilitate the reaction. The compound can be synthesized through the cyclization of appropriate precursors, such as quinoline derivatives and hydrazine.
5-(6-Quinolyl)-1,3,4-oxadiazole-2-thiol is classified as a heterocyclic compound due to its incorporation of nitrogen and sulfur in its structure. It falls under the category of thiol compounds, which are characterized by the presence of a sulfhydryl group (-SH) that imparts unique chemical properties.
The synthesis of 5-(6-Quinolyl)-1,3,4-oxadiazole-2-thiol typically involves the following steps:
Technical details include monitoring the reaction progress via thin-layer chromatography (TLC) and characterizing the products using spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
The molecular structure of 5-(6-Quinolyl)-1,3,4-oxadiazole-2-thiol consists of a quinoline moiety attached to a 1,3,4-oxadiazole ring. The chemical formula can be represented as CHNS with a molecular weight of approximately 205.25 g/mol.
Key structural features include:
5-(6-Quinolyl)-1,3,4-oxadiazole-2-thiol can participate in various chemical reactions:
Technical details regarding these reactions often involve specific conditions such as temperature control and solvent choice to optimize yields .
The mechanism of action for compounds like 5-(6-Quinolyl)-1,3,4-oxadiazole-2-thiol typically involves:
Data from biological assays indicate that derivatives of oxadiazoles exhibit significant antibacterial and anticancer activities through mechanisms such as disrupting cell wall synthesis or inducing oxidative stress .
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that these compounds show varying degrees of solubility and stability based on their substituents .
5-(6-Quinolyl)-1,3,4-oxadiazole-2-thiol has several scientific applications:
Research continues into optimizing its synthesis and exploring new applications in drug development and material sciences .
1,3,4-Oxadiazole derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and favorable physicochemical properties. These five-membered heterocyclic rings contain one oxygen and two nitrogen atoms, exhibiting metabolic stability and enhanced bioavailability compared to carbocyclic analogues. As bioisosteres for ester and amide functionalities, they improve drug-like characteristics by resisting enzymatic degradation while maintaining target engagement [1] [9]. Approximately 20% of FDA-approved anticancer and antibiotic drugs incorporate fluorinated heterocycles, with 1,3,4-oxadiazoles frequently appearing in clinical candidates [1]. Their structural modularity enables synthetic accessibility, allowing rational optimization through structure–activity relationship studies. Key therapeutic applications include:
Table 1: Therapeutic Applications of 1,3,4-Oxadiazole Derivatives
Biological Activity | Structural Features | Mechanistic Target | Reference |
---|---|---|---|
Antibacterial | Mono-/bi-cationic pyridinium | Cell membrane disruption | [1] [3] |
Antitumor | Fluorinated aryl substituents | VEGFR-2 inhibition | [1] [4] |
α-Glucosidase Inhibition | 2-Thiol with trifluoroethoxy phenyl | Carbohydrate hydrolysis blockade | [2] |
The integration of quinoline, 1,3,4-oxadiazole, and thiol moieties creates synergistic pharmacophores with enhanced target affinity. Quinoline provides a planar, electron-deficient aromatic system that intercalates DNA and inhibits topoisomerases, while the 1,3,4-oxadiazole contributes π-stacking capability and hydrogen-bond acceptance. The thiol group (-SH) enables covalent interactions with cysteine residues in enzyme active sites and participates in redox modulation [7] [10].
Electronic properties critically influence bioactivity:
Computational studies reveal that 5-(6-quinolyl)-1,3,4-oxadiazole-2-thiol adopts a near-planar conformation, optimizing binding to kinase ATP pockets. Molecular orbital analysis indicates high electron density at the thiol sulfur (HOMO: −5.8 eV) and quinoline nitrogen (LUMO: −1.9 eV), supporting nucleophilic-electrophilic dual-targeting capability [4] [10].
The development of 5-(6-quinolyl)-1,3,4-oxadiazole-2-thiol emerged from three research phases:
Early Oxadiazole Therapeutics (1960s–1990s): Initial compounds featured simple 2,5-disubstituted oxadiazoles as anti-inflammatories and antivirals. Furamizole (antibacterial) and Nesapidil (antiarrhythmic) demonstrated clinical utility but lacked target specificity [7] [9].
Hybrid Pharmacophore Era (2000–2015): Rational integration of heterocycles yielded conjugates like quinoline-oxadiazoles. Patent US2010305192A1 disclosed 6-quinolyl-oxadiazole-thiols as kinase inhibitors, with IC₅₀ values of 0.8–5 μM against EGFR and VEGFR-2 [4] [9].
Contemporary Optimization (2015–Present): Structure-based drug design refined selectivity through:
Table 2: Synthetic Routes to 5-(6-Quinolyl)-1,3,4-Oxadiazole-2-Thiol
Method | Starting Materials | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Hydrazide Cyclization | 6-Quinolinecarboxylic acid hydrazide + CS₂ | KOH, ethanol, reflux, 12 h | 65–78 | Atom-economical |
Iodine-Mediated Oxidative Cyclization | 6-Quinoline aldehyde thiosemicarbazone | I₂, DMSO, 80°C, 4 h | 82–91 | High regioselectivity |
Microwave-Assisted Synthesis | 6-Quinoline acylhydrazide + aryl isothiocyanate | MW, 150°C, 20 min | 88–94 | Rapid, scalable |
Current research explores covalent inhibition by this hybrid, leveraging the thiol’s reactivity to target non-conserved cysteines in oncogenic kinases [4] [10].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6